molecular formula C27H25NO4 B11582322 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11582322
M. Wt: 427.5 g/mol
InChI Key: MQKYDPILEJDRRJ-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a complex organic compound that features a benzofuran core, which is a fused ring system containing both benzene and furan rings

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C27H25NO4/c1-16-9-11-20(12-10-16)25(30)27-24(21-7-5-6-8-22(21)32-27)28-23(29)15-31-26-18(3)13-17(2)14-19(26)4/h5-14H,15H2,1-4H3,(H,28,29)

InChI Key

MQKYDPILEJDRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=C(C=C(C=C4C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylbenzoyl Group: This step involves the acylation of the benzofuran core using 4-methylbenzoyl chloride under Friedel-Crafts acylation conditions.

    Attachment of the 2-(2,4,6-Trimethylphenoxy)acetamide Moiety: This step involves the reaction of the intermediate with 2-(2,4,6-trimethylphenoxy)acetic acid or its derivatives under suitable coupling conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran core, using reagents such as halogens or nucleophiles.

Scientific Research Applications

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, including antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzofuran core may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

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